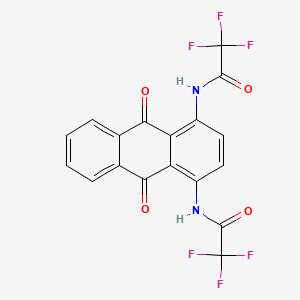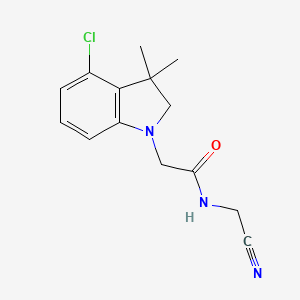
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide, also known as CCDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCDA has been found to have a unique mechanism of action that makes it a promising candidate for use in biochemical and physiological studies.
Mechanism of Action
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide is believed to inhibit the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to be particularly effective in inhibiting the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been found to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has several advantages for use in lab experiments. Its unique mechanism of action makes it a useful tool for studying enzyme kinetics and drug discovery. However, its complex synthesis process and limited availability can make it difficult to obtain and use in experiments.
Future Directions
There are several potential future directions for research involving 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide and its potential applications in various fields.
Synthesis Methods
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis involves the reaction of 4-chloro-3,3-dimethylindolin-2-one with cyanomethyl acetate, followed by further reactions to produce the final product.
Scientific Research Applications
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of certain enzymes, making it useful in studies related to enzyme kinetics and drug discovery. 2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide has also been used in studies related to cancer, as it has been found to have anti-proliferative effects on cancer cells.
properties
IUPAC Name |
2-(4-chloro-3,3-dimethyl-2H-indol-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-14(2)9-18(8-12(19)17-7-6-16)11-5-3-4-10(15)13(11)14/h3-5H,7-9H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXPIHHCHAWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C(=CC=C2)Cl)CC(=O)NCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)-N-(cyanomethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
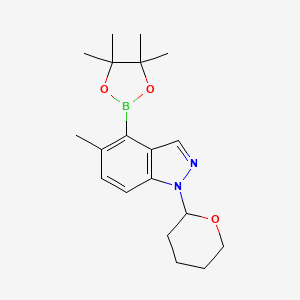


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
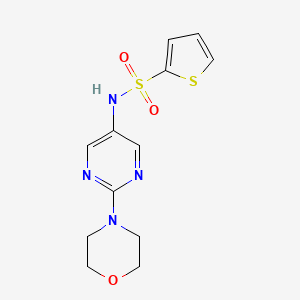
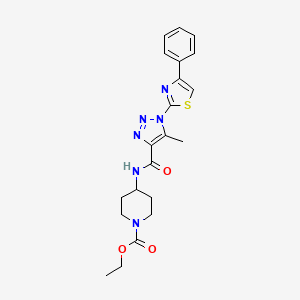
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
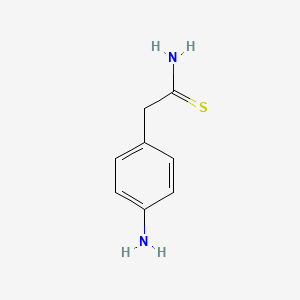
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

